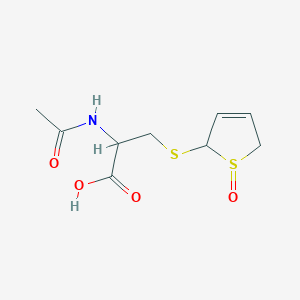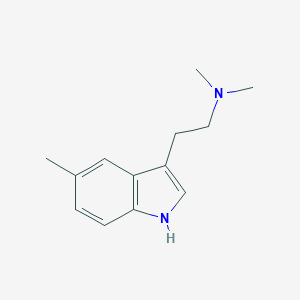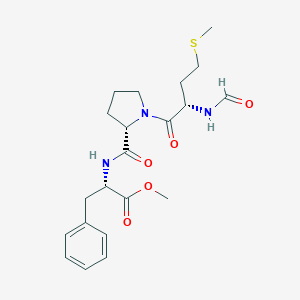
Tetrahydro-4H-pyran-4-one
Übersicht
Beschreibung
Tetrahydro-4H-pyran-4-one is a versatile colorless liquid used as an intermediate in organic chemistry . It possesses a unique pyran ring structure and is soluble in organic solvents but not water . It exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . It has potential biological activities, including antimicrobial and insecticidal properties .
Synthesis Analysis
Efforts have been made to find an efficient and scalable route to tetrahydro-4H-pyran-4-one using commercially available starting materials . The route scouting work and the full development of an efficient access to the target are described . This work culminated in the preparation of above 20 kg of the title compound in a pilot plant facility . A ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity, is one of the methods used .
Molecular Structure Analysis
Tetrahydro-4H-pyran-4-one has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol . It contains a six-membered oxygen-containing heterocycle called pyran .
Chemical Reactions Analysis
Tetrahydro-4H-pyran-4-one participates in a variety of cycloaddition reactions and is used as a building block for many more complex chemical structures . A ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity, is one of the reactions it undergoes .
Physical And Chemical Properties Analysis
Tetrahydro-4H-pyran-4-one is a colorless liquid commonly used as an intermediate in organic chemistry . It is soluble in many organic solvents but not water . It possesses a characteristic fruity odor, similar to that of peach or apricot .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Tetrahydro-4H-pyran-4-one has been found to have pharmaceutical applications as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO) and in the modulation of NMDA receptors .
Chemical Synthesis
This compound is employed in the preparation of the 4-methoxytetrahydropyran-4-yl protecting group . It’s also used in the synthesis of symmetric tetra substituted methanes .
Alcohol Protection
The methyl enol ether of Tetrahydro-4H-pyran-4-one is a useful protecting agent for alcohols, e.g., in nucleotide synthesis . It has an advantage over 3,4-Dihydro-2H-pyran .
Industrial Production
The synthesis of Tetrahydro-4H-pyran-4-one involves a multi-step process using various reagents and solvents, offering a cost-effective and efficient approach for industrial production .
Supercritical Water Oxidation (SCWO)
Tetrahydro-4H-pyran-4-one has been used in studies related to Supercritical Water Oxidation (SCWO) processes . SCWO processes have been studied by numerous researchers and have been proven effective in treating a wide variety of wastes .
Pilot Plant Manufacture
This compound has been studied from the laboratory scale to pilot plant manufacture . This involves scaling up the production process and optimizing the operating conditions .
Eigenschaften
IUPAC Name |
oxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJRYTGVHCAYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184048 | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-4H-pyran-4-one | |
CAS RN |
29943-42-8 | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29943-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tetrahydro-4H-pyran-4-one?
A1: Tetrahydro-4H-pyran-4-one has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.
Q2: What spectroscopic data is available for characterizing Tetrahydro-4H-pyran-4-one?
A2: Researchers commonly utilize IR, 1H NMR, and 13C NMR spectroscopy to characterize Tetrahydro-4H-pyran-4-one. [, , ] Additionally, far-infrared spectroscopy has been employed to study its conformational dynamics, particularly chair inversion. []
Q3: How can Tetrahydro-4H-pyran-4-one be synthesized?
A3: Several synthetic routes exist for Tetrahydro-4H-pyran-4-one. One efficient two-step method starts with 3-chloropropionyl chloride, achieving a 45% overall yield. [] Another approach involves a Lewis acid-catalyzed [4+2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones. [] Additionally, 1,1-diethoxybut-2-ene serves as a precursor for synthesizing Tetrahydro-4H-pyran-4-one derivatives. [, ]
Q4: What types of reactions can Tetrahydro-4H-pyran-4-one undergo?
A4: Tetrahydro-4H-pyran-4-one is a valuable starting material for synthesizing various heterocyclic compounds. [] For instance, it readily undergoes aldol condensation with aromatic aldehydes, leading to 3,5-dibenzylidene-tetrahydropyran-4-one derivatives. [] It also reacts with aryl Grignard reagents to form tertiary alcohols. [] Furthermore, its derivatives participate in reactions with sulfene and dichloroketene, yielding new heterocyclic systems like 5H-pyrano[3,4-e]-1,2-oxathiin and 2H,5H-Pyrano[4,3-b]pyran derivatives. []
Q5: What are some applications of Tetrahydro-4H-pyran-4-one derivatives?
A6: Tetrahydro-4H-pyran-4-one derivatives have found applications in medicinal chemistry and materials science. For instance, they serve as intermediates in the synthesis of TAK-779, a non-peptide CCR5 antagonist. [, ] Additionally, they act as precursors to 4-substituted quinuclidines and 1-phosphabicyclo[2.2.2]octanes. []
Q6: Have any biologically active Tetrahydro-4H-pyran-4-one derivatives been reported?
A7: Yes, researchers have synthesized and evaluated the biological activity of several Tetrahydro-4H-pyran-4-one derivatives. For instance, tetrahydro-4-aryl-3-[(dimethylamino)methyl]-2H-pyranols, derived from Tetrahydro-4H-pyran-4-one, displayed analgesic activity comparable to codeine. [] Furthermore, in silico studies on 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives predicted potential antidiabetic activity and activity in treating phobic disorders and dementia. []
Q7: Has Tetrahydro-4H-pyran-4-one been used in the synthesis of porphyrins?
A8: Yes, Tetrahydro-4H-pyran-4-one has been successfully incorporated into porphyrin structures, specifically for synthesizing porphyrins with a fused cyclic ether subunit. []
Q8: Have computational methods been applied to study Tetrahydro-4H-pyran-4-one and its derivatives?
A9: Yes, computational studies have provided valuable insights into the properties of Tetrahydro-4H-pyran-4-one and its derivatives. For example, quantum-chemical calculations using the DFT B3LYP method with 6-31G(d) and 6-311+G(3df,2p) basis sets were employed to determine the stable conformations of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [] Furthermore, in silico drug-likeness, biological activity, and toxicity predictions have been performed on novel derivatives. []
Q9: What is known about the Structure-Activity Relationship (SAR) of Tetrahydro-4H-pyran-4-one derivatives?
A10: While the provided research doesn't explicitly detail specific SAR trends for Tetrahydro-4H-pyran-4-one, it's clear that modifications to the core structure significantly influence its reactivity and biological activity. For instance, introducing aryl substituents at the 4-position impacts its behavior in reactions with Grignard reagents. [] Additionally, the nature of the N-substituents in N,N-disubstituted (E)-3-aminomethylene-2,3,5,6-tetrahydro-4H-pyran-4-ones dictates their reactivity with sulfene and dichloroketene. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)


![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)





![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)
